molecular formula C12H17NO4S2 B13751155 Tos-met-OH CAS No. 21957-62-0

Tos-met-OH

Cat. No.: B13751155
CAS No.: 21957-62-0
M. Wt: 303.4 g/mol
InChI Key: WURIPAYKVUIDHJ-NSHDSACASA-N
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Description

Tos-met-OH, also known as p-toluenesulfonylmethanol, is an organic compound that features a toluenesulfonyl group attached to a methanol moiety. This compound is widely used in organic synthesis due to its versatile reactivity and ability to act as a protecting group for alcohols and amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tos-met-OH can be synthesized through the reaction of p-toluenesulfonyl chloride with methanol in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods

On an industrial scale, this compound is produced by the sulfonation of toluene followed by the reaction with methanol. The process involves the use of sulfuric acid as a catalyst and requires careful control of temperature and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tos-met-OH undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tos-met-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tos-met-OH involves its ability to act as a leaving group in substitution reactions. The toluenesulfonyl group enhances the reactivity of the hydroxyl group, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to achieve desired chemical modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tos-met-OH is unique due to its combination of the toluenesulfonyl group and methanol moiety, which provides distinct reactivity and versatility in organic synthesis. Its ability to act as a protecting group and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .

Properties

21957-62-0

Molecular Formula

C12H17NO4S2

Molecular Weight

303.4 g/mol

IUPAC Name

(2S)-2-[(4-methylphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C12H17NO4S2/c1-9-3-5-10(6-4-9)19(16,17)13-11(12(14)15)7-8-18-2/h3-6,11,13H,7-8H2,1-2H3,(H,14,15)/t11-/m0/s1

InChI Key

WURIPAYKVUIDHJ-NSHDSACASA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCSC)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CCSC)C(=O)O

Origin of Product

United States

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